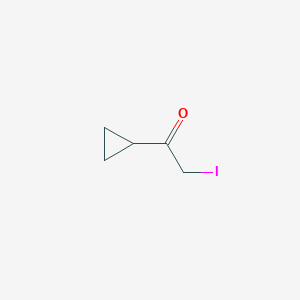
1-Cyclopropyl-2-iodo-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-iodo-ethanone is an organic compound with the molecular formula C5H7IO It is a derivative of ethanone, where a cyclopropyl group and an iodine atom are attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-iodo-ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with iodine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the methyl group with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2-iodo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones, depending on the nucleophile used.
Oxidation Reactions: Major products are carboxylic acids or ketones.
Reduction Reactions: Alcohols or other reduced derivatives are formed.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-iodo-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-2-iodo-ethanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl Methyl Ketone: Similar structure but lacks the iodine atom.
Cyclopropyl Ethyl Ketone: Similar structure with an ethyl group instead of an iodine atom.
2-Iodo-1-phenylethanone: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-2-iodo-ethanone is unique due to the presence of both a cyclopropyl group and an iodine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
236117-42-3 |
|---|---|
Molekularformel |
C5H7IO |
Molekulargewicht |
210.01 g/mol |
IUPAC-Name |
1-cyclopropyl-2-iodoethanone |
InChI |
InChI=1S/C5H7IO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
InChI-Schlüssel |
CRFMOUCBDOCHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


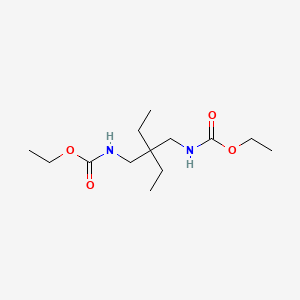
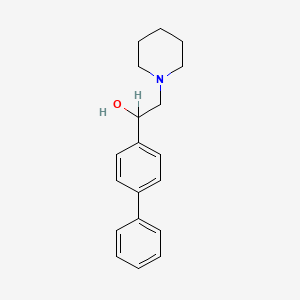
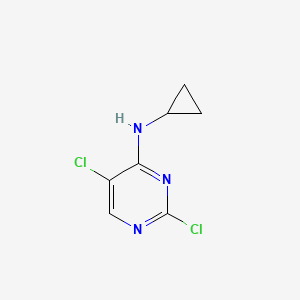

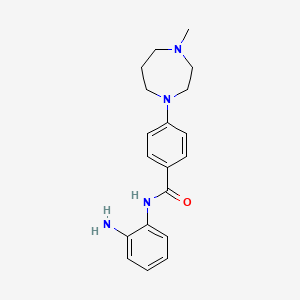
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)



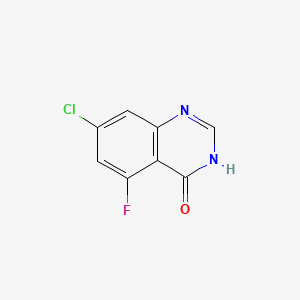
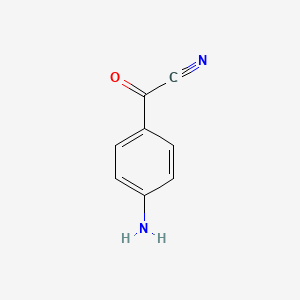

![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
